Cas no 854923-38-9 (5,6-Dibromo-1H-indole)

5,6-Dibromo-1H-indole structure
5,6-Dibromo-1H-indole structure
Produktname:5,6-Dibromo-1H-indole
CAS-Nr.:854923-38-9
MF:C8H5Br2N
MW:274.940000295639
MDL:MFCD16610749
CID:1038761
PubChem ID:17955302

5,6-Dibromo-1H-indole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5,6-Dibromo-1H-indole
    • 5,6-Dibromo-1H-indole (ACI)
    • 5,6-Dibromoindole
    • DB-219239
    • DS-3493
    • CS-0100533
    • SY117454
    • 854923-38-9
    • C76753
    • EN300-208438
    • SCHEMBL23932310
    • MFCD16610749
    • Z1269152356
    • DTXSID20591728
    • 1H-Indole, 5,6-dibromo-
    • AKOS016002436
    • MDL: MFCD16610749
    • Inchi: 1S/C8H5Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
    • InChI-Schlüssel: RXYMGJXOXIECHX-UHFFFAOYSA-N
    • Lächelt: BrC1C(Br)=CC2=C(C=CN2)C=1

Berechnete Eigenschaften

  • Genaue Masse: 274.87682g/mol
  • Monoisotopenmasse: 272.87887g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 151
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topologische Polaroberfläche: 15.8Ų

5,6-Dibromo-1H-indole Sicherheitsinformationen

5,6-Dibromo-1H-indole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-208438-2.5g
5,6-dibromo-1H-indole
854923-38-9 95%
2.5g
$327.0 2023-09-16
eNovation Chemicals LLC
D917396-5g
5,6-Dibromo-1H-indole
854923-38-9 95%
5g
$905 2023-09-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGWZX071-5G
5,6-dibromo-1H-indole
854923-38-9 95%
5g
¥ 3,788.00 2023-04-13
abcr
AB440411-250 mg
5,6-Dibromo-1H-indole; .
854923-38-9
250mg
€149.00 2023-04-22
Enamine
EN300-208438-0.05g
5,6-dibromo-1H-indole
854923-38-9 95%
0.05g
$42.0 2023-09-16
Enamine
EN300-208438-0.5g
5,6-dibromo-1H-indole
854923-38-9 95%
0.5g
$140.0 2023-09-16
abcr
AB440411-1g
5,6-Dibromo-1H-indole; .
854923-38-9
1g
€293.50 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1171173-100mg
5,6-Dibromo-1H-indole
854923-38-9 97%
100mg
¥165.00 2024-07-28
Aaron
AR00371S-5g
5,6-Dibromo-1H-indole
854923-38-9 97%
5g
$653.00 2023-12-13
Ambeed
A186340-100mg
5,6-Dibromo-1H-indole
854923-38-9 98%
100mg
$10.0 2024-08-02

5,6-Dibromo-1H-indole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry
Mollica, Adriano; et al, Tetrahedron Letters, 2011, 52(20), 2583-2585

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  1 h, 150 °C
Referenz
Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles
Parsons, Thomas B.; et al, Organic & Biomolecular Chemistry, 2011, 9(14), 5021-5023

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Pyridine ;  12 h, reflux
Referenz
Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. Isolation and total synthesis
Murcia, Carmen; et al, Marine Drugs, 2014, 12(2), 1116-1130

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2.5 h, reflux; reflux → 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Solvents: Pyridine ;  12 h, reflux
Referenz
Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. Isolation and total synthesis
Murcia, Carmen; et al, Marine Drugs, 2014, 12(2), 1116-1130

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 3 d, rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  1 h, 150 °C
Referenz
Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles
Parsons, Thomas B.; et al, Organic & Biomolecular Chemistry, 2011, 9(14), 5021-5023

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ;  48 h, reflux
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
2.2 Reagents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry
Mollica, Adriano; et al, Tetrahedron Letters, 2011, 52(20), 2583-2585

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ;  2 h, 23 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2.5 h, reflux; reflux → 23 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.1 Solvents: Pyridine ;  12 h, reflux
Referenz
Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. Isolation and total synthesis
Murcia, Carmen; et al, Marine Drugs, 2014, 12(2), 1116-1130

5,6-Dibromo-1H-indole Raw materials

5,6-Dibromo-1H-indole Preparation Products

5,6-Dibromo-1H-indole Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:854923-38-9)5,6-Dibromo-1H-indole
Bestellnummer:A863564
Bestandsstatus:in Stock/in Stock/in Stock
Menge:5.0g/10.0g/25.0g
Reinheit:99%/99%/99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:41
Preis ($):474.0/792.0/1584.0

Artikel empfehlen

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:854923-38-9)5,6-DibroMo-1H-indole
sfd14073
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
atkchemica
(CAS:854923-38-9)5,6-Dibromo-1H-indole
CL17629
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung